REACTION_CXSMILES
|
C(O)C.[N+:4]([C:7]1[CH:8]=[C:9]([OH:20])[CH:10]=[CH:11][C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([O-])=O.Cl>[Fe].O>[NH2:4][C:7]1[CH:8]=[C:9]([OH:20])[CH:10]=[CH:11][C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the reaction temperature at 65°-70° C.
|
Type
|
WAIT
|
Details
|
was conducted for 30 minutes at the same temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was hot-filtered
|
Type
|
ADDITION
|
Details
|
50 ml of water was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The resulting crystal was collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1OC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 82.1% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |